![molecular formula C23H23NO3 B4931180 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)
9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole, also known as Mecarbinate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Mecarbinate belongs to the class of carbazole compounds, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole is not fully understood, but several studies have suggested that it exerts its biological activity by modulating various signaling pathways in cells. This compound has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to induce oxidative stress in cells, which can lead to cell death.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which can protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which can reduce inflammation in cells. In terms of anticancer activity, this compound has been shown to induce apoptosis in cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. It can be easily synthesized using commercially available reagents and purified by recrystallization or column chromatography. However, this compound also has some limitations, including its relatively low yield and the need for specialized equipment for its synthesis and purification.
Direcciones Futuras
There are several future directions for the research on 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole. One of the potential applications of this compound is in the development of novel anticancer agents. Further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer cells. Another future direction is in the development of this compound-based materials for organic electronics and optoelectronics. The properties of this compound can be further optimized by modifying its chemical structure or by using it as a building block for more complex molecules. Overall, this compound has shown great potential for various applications, and further research is needed to fully explore its properties and potential.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is relatively straightforward and can be optimized to improve the yield. This compound has been studied for its potential anticancer activity, as well as its applications in material science and organic electronics. The mechanism of action of this compound is not fully understood, but it has been shown to modulate various signaling pathways in cells. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound should focus on its potential applications as an anticancer agent and in the development of novel materials for organic electronics and optoelectronics.
Métodos De Síntesis
The synthesis of 9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol, followed by the reaction of the latter with 9H-carbazole-9-carbaldehyde in the presence of a base catalyst, such as potassium carbonate. The resulting product is this compound, which can be purified by recrystallization or column chromatography. The synthesis of this compound has been reported in several studies, and the yield of the reaction can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole has been studied extensively for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, this compound has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability. In organic electronics, this compound has been used as a hole transport material in perovskite solar cells, which have shown promising results in terms of efficiency and stability.
In biomedical research, this compound has been studied for its potential anticancer activity. Several studies have reported that this compound can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a novel anticancer agent.
Propiedades
IUPAC Name |
9-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-25-18-7-6-8-19(17-18)27-16-15-26-14-13-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUBKUPPZCUZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)
![6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)
![3-hydroxy-10-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B4931131.png)
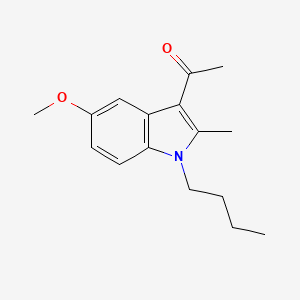
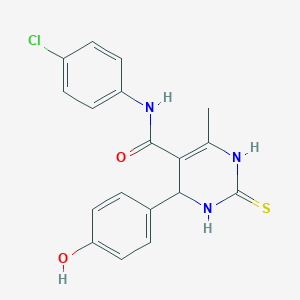
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4931169.png)
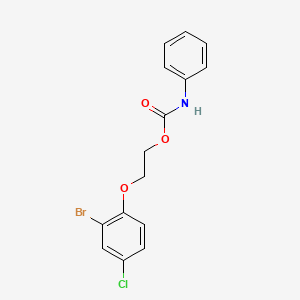
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)
![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4931184.png)
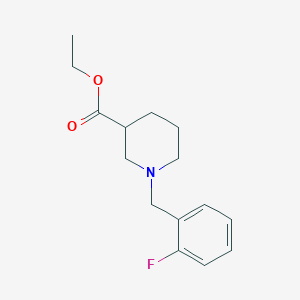
![4-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)
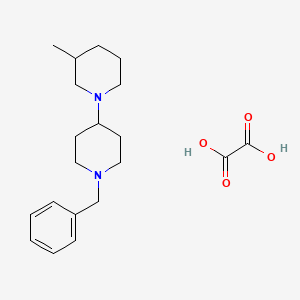
![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)
